molecular formula C17H24N4O3S B2817334 N-(3-(2-ethylpiperidin-1-yl)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-67-9

N-(3-(2-ethylpiperidin-1-yl)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2817334
CAS No.: 898431-67-9
M. Wt: 364.46
InChI Key: OFKULTLTFKGNAC-UHFFFAOYSA-N
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Description

N-(3-(2-ethylpiperidin-1-yl)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide ( 898431-67-9) is a chemical compound with the molecular formula C17H24N4O3S and a molecular weight of 364.46 g/mol . This complex molecule features a thiazolo[3,2-a]pyrimidine core, a bicyclic heterocyclic system known to be of significant interest in medicinal chemistry . The core structure is substituted with a carboxamide group at the 6-position, which is linked to a propyl chain terminating in a 2-ethylpiperidine moiety. This specific molecular architecture suggests potential for interaction with various biological targets. The thiazolo[3,2-a]pyrimidine scaffold is a subject of ongoing scientific investigation. Research on analogous structures has demonstrated a range of promising biological activities, including notable antioxidant and cytotoxic properties in vitro . Furthermore, derivatives containing similar piperidinyl and piperazinyl substituents have been explored as modulators of biological targets such as the G-protein coupled receptor GPR6 . This provides a compelling research context for this compound, positioning it as a potentially valuable tool for probing biological pathways and for inclusion in compound libraries for high-throughput screening campaigns. The product is supplied with a minimum purity of 90% and is intended for research purposes by qualified laboratory personnel. It is crucial to handle this material with care, using appropriate personal protective equipment. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can access the structural identifiers for this compound, including its InChI (InChI=1S/C17H24N4O3S/c1-2-12-6-3-4-8-20(12)9-5-7-18-14(22)13-15(23)19-17-21(16(13)24)10-11-25-17/h10-12,23H,2-9H2,1H3,(H,18,22)) and InChIKey (OFKULTLTFKGNAC-UHFFFAOYSA-N), for verification and computational studies .

Properties

IUPAC Name

N-[3-(2-ethylpiperidin-1-yl)propyl]-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c1-2-12-6-3-4-8-20(12)9-5-7-18-14(22)13-15(23)19-17-21(16(13)24)10-11-25-17/h10-12,23H,2-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKULTLTFKGNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCCNC(=O)C2=C(N=C3N(C2=O)C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-ethylpiperidin-1-yl)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Piperidine Ring: This step involves the alkylation of piperidine with ethyl groups under basic conditions.

    Construction of the Thiazolopyrimidine Core: This is achieved through a cyclization reaction involving a thiazole derivative and a pyrimidine precursor.

    Attachment of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-ethylpiperidin-1-yl)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the thiazolopyrimidine core can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(2-ethylpiperidin-1-yl)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Thiazolo[3,2-a]pyrimidine derivatives vary significantly in substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents Molecular Weight Key Features Reference
Target Compound 7-hydroxy, 5-oxo, carboxamide (N-3-(2-ethylpiperidin-1-yl)propyl) ~434.5 g/mol Enhanced H-bonding (7-OH, 5-oxo), lipophilic side chain for membrane permeability -
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 7-methyl, 3-oxo, 2-(2,4,6-trimethoxybenzylidene), ethyl ester 577.6 g/mol Bulky aryl substituent (trimethoxybenzylidene), ester group; planar conformation with puckered ring
Ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 7-hydroxy, 5-oxo, ethyl ester 268.3 g/mol Simpler structure; ester group limits H-bonding capacity compared to carboxamide
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 5-(4-methoxyphenyl), 7-methyl, N-phenyl carboxamide 407.5 g/mol Aryl substitution at C5; lacks hydroxy group, reducing polarity

Conformational and Crystallographic Insights

  • Ring Puckering : The thiazolo[3,2-a]pyrimidine core in analogs like the ethyl 7-methyl-3-oxo-5-phenyl derivative exhibits a flattened boat conformation, with C5 deviating by 0.224 Å from the mean plane . The target compound’s 7-hydroxy group may induce similar puckering, affecting binding to planar biological targets.
  • Hydrogen Bonding : The ethyl carboxylate derivative forms C–H···O bonds in crystal packing, creating chains along the c-axis . In contrast, the target compound’s 7-hydroxy and carboxamide groups likely enable stronger intermolecular H-bonds (O–H···N/O), enhancing stability and solubility .

Pharmacological Implications

  • Receptor Interactions : The carboxamide group may engage in stronger dipole-dipole interactions with target proteins compared to ester or aryl-substituted analogs .

Research Findings and Data Tables

Key Structural Parameters

Parameter Target Compound (Estimated) Ethyl 7-methyl-3-oxo-5-phenyl Derivative Ethyl 7-hydroxy-5-oxo Derivative
Dihedral Angle (Thiazolo-pyrimidine vs. Aryl) - 80.94° -
H-Bond Donors/Acceptors 2/5 0/6 1/4
Crystal System - Monoclinic Triclinic

Q & A

Q. What are the established synthetic routes for N-(3-(2-ethylpiperidin-1-yl)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

  • Methodology : Synthesis typically involves multi-step organic reactions. The thiazolo[3,2-a]pyrimidine core is constructed first via cyclization of thiazole and pyrimidine precursors. Substituted anilines or alkylamines (e.g., 2-ethylpiperidine derivatives) are then coupled to the carboxylate group using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen . Microwave-assisted synthesis has been reported for analogous thiazolopyrimidines to enhance reaction efficiency and yield .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography, and final products via recrystallization (e.g., using ethanol/water mixtures) .

Q. How is the compound characterized structurally?

  • Methodology :
  • X-ray crystallography : Single crystals are grown via slow evaporation (e.g., in DMF/ethyl acetate). Diffraction data are collected at 296 K, and structures are solved using SHELX programs (SHELXD for solution, SHELXL for refinement). Key parameters include bond angles (e.g., N1–C9–S1 ≈ 109.9°) and torsion angles (e.g., C11–C16–C15–C14 ≈ 0.9°) .
  • Spectroscopy : Confirm functional groups via FT-IR (e.g., carbonyl stretches at ~1700 cm⁻¹). Assign proton environments using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) .

Q. What are the known biological targets or activities of thiazolo[3,2-a]pyrimidine derivatives?

  • Methodology :
  • Antimicrobial assays : Use broth microdilution to determine MIC values against Gram-positive/negative bacteria .
  • Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity measured via malachite green phosphate detection) .
    • Findings :
      Analogous compounds exhibit antimicrobial, anticancer (e.g., IC₅₀ ≈ 10–50 µM in MCF-7 cells), and kinase-inhibitory activities .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for this compound?

  • Methodology :
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) while improving yield by 15–20% .
  • Purification : Use preparative HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to isolate >95% pure product .
    • Troubleshooting :
      Low coupling efficiency? Ensure anhydrous conditions and fresh coupling reagents. Replace EDC with DCC if necessary .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodology :
  • Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
  • Meta-analysis : Compare structural analogs (e.g., substituent effects on piperidine or thiophene moieties) to identify activity trends .
    • Case Study :
      Discrepancies in IC₅₀ values for similar compounds (e.g., 5–50 µM) may arise from assay sensitivity (MTT vs. resazurin) or solvent effects (DMSO tolerance) .

Q. How to design assays to elucidate the compound’s mechanism of action?

  • Methodology :
  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
    • Example :
      For kinase targets, perform ATP-competitive assays with varying ATP concentrations to determine inhibition mode (competitive/non-competitive) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodology :
  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT) to model binding poses. Validate with MD simulations (GROMACS) to assess stability .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural optimization .
    • Outcome :
      Analogous compounds show high binding affinity (~8.5 kcal/mol) to kinase ATP pockets via hydrogen bonding with hinge regions .

Q. How to address crystallization challenges for structural analysis?

  • Methodology :
  • Crystal growth : Use vapor diffusion (hanging drop) with 30% PEG 4000 as precipitant. Add 5% DMSO to improve solubility .
  • Refinement : Apply SHELXL with TWIN/BASF commands for twinned data. Use PLATON to validate hydrogen-bonding networks (e.g., O–H···N interactions) .
    • Troubleshooting :
      Poor diffraction? Optimize cryoprotection (e.g., glycerol vs. ethylene glycol) and collect data at 100 K .

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